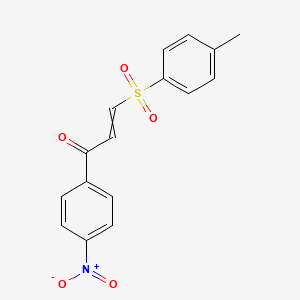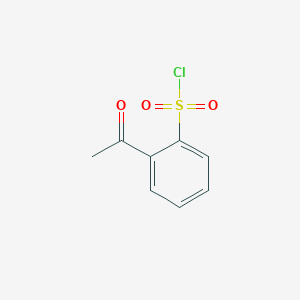
2-Acetylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylbenzenesulfonyl chloride is an organic compound with the molecular formula C8H7ClO3S. It is a derivative of benzenesulfonyl chloride, where an acetyl group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetylbenzenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of benzenesulfonyl chloride with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or other derivatives.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with this compound under basic conditions to form sulfonamides or sulfonate esters.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to sulfonic acids.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonate Esters: Formed through nucleophilic substitution with alcohols.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-Acetylbenzenesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins, through sulfonylation reactions.
Medicine: It is involved in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-acetylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is utilized in chemical synthesis to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the acetyl group and is less reactive in certain substitution reactions.
4-Acetylbenzenesulfonyl Chloride: Similar structure but with the acetyl group in a different position, leading to different reactivity and applications.
Benzoyl Chloride: Contains a benzoyl group instead of a sulfonyl group, resulting in different chemical properties and reactivity.
Uniqueness
2-Acetylbenzenesulfonyl chloride is unique due to the presence of both acetyl and sulfonyl chloride groups, which confer distinct reactivity patterns
Properties
CAS No. |
59522-81-5 |
|---|---|
Molecular Formula |
C8H7ClO3S |
Molecular Weight |
218.66 g/mol |
IUPAC Name |
2-acetylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO3S/c1-6(10)7-4-2-3-5-8(7)13(9,11)12/h2-5H,1H3 |
InChI Key |
LZSFYFURKZAZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


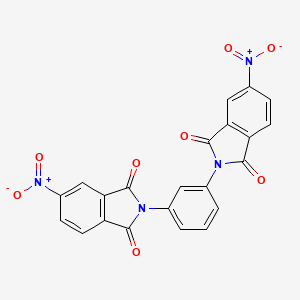
![3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone](/img/structure/B14615660.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
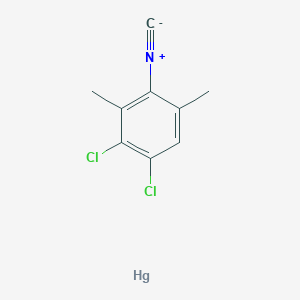
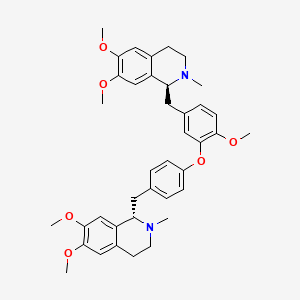

![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
![5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14615703.png)
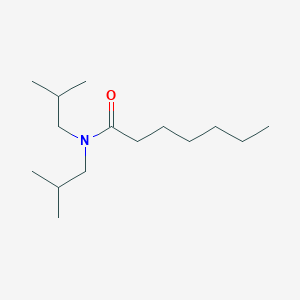
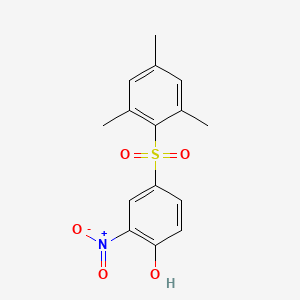
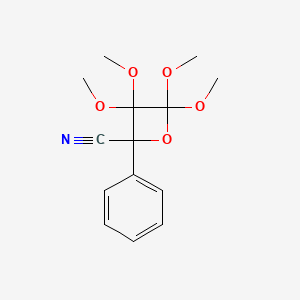
![(Pyridin-3-yl)methyl {4-[(butan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615719.png)
![(2R,3R,4R,5R)-2-(5-carbamoyl-2H-pyridin-1-yl)-5-[[(2R,3R,4R)-3,4-dihydroxy-1-[hydroxy(phosphonooxy)phosphoryl]oxy-5-oxopentan-2-yl]oxymethyl]-4-hydroxyoxolan-3-olate](/img/structure/B14615722.png)
